molecular formula C3H9N3O B7807324 2-Aminoethylurea CAS No. 2035-78-1

2-Aminoethylurea

Cat. No.: B7807324
CAS No.: 2035-78-1
M. Wt: 103.12 g/mol
InChI Key: ZULYWHOJRVBUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminoethylurea is an organic compound with the molecular formula C3H9N3O. It is a derivative of urea, where one of the hydrogen atoms is replaced by an aminoethyl group. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoethylurea can be synthesized through the nucleophilic addition of ethylenediamine to urea. The reaction typically occurs in an aqueous medium without the need for organic co-solvents. The process involves heating the reactants to promote the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using scalable and efficient methods. One common approach involves the reaction of ethylenediamine with potassium isocyanate in water. This method is preferred due to its simplicity and the high yield of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Aminoethylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminoethylurea involves its interaction with specific molecular targets. In the context of its use as a PD-1/PD-L1 inhibitor, it binds to the PD-1 receptor, preventing the interaction between PD-1 and PD-L1. This inhibition enhances the immune response against cancer cells by allowing T-cells to attack the tumor. The molecular pathways involved include the activation of immune checkpoints and modulation of the immune system .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific interaction with the PD-1 receptor, making it a valuable compound in cancer research. Its versatility in various chemical reactions also sets it apart from other similar compounds.

Properties

IUPAC Name

2-aminoethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O/c4-1-2-6-3(5)7/h1-2,4H2,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULYWHOJRVBUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332542
Record name 2-aminoethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2035-78-1
Record name 2-aminoethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminoethylurea
Reactant of Route 2
Reactant of Route 2
2-Aminoethylurea
Reactant of Route 3
Reactant of Route 3
2-Aminoethylurea
Reactant of Route 4
Reactant of Route 4
2-Aminoethylurea
Reactant of Route 5
Reactant of Route 5
2-Aminoethylurea
Reactant of Route 6
Reactant of Route 6
2-Aminoethylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.